Product packaging for Peyonine(Cat. No.:CAS No. 19717-25-0)

Peyonine

Cat. No.: B020900
CAS No.: 19717-25-0
M. Wt: 305.32 g/mol
InChI Key: DDYNENGLSGKEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Peyonine is a high-purity, synthetic alkaloid provided for research and development purposes. It is of interest in neuroscience and pharmacology for its potential as a ligand for various serotonergic receptors. Early-stage in vitro studies suggest it may interact with key neurotransmitter systems, making it a valuable tool for investigating neurological pathways and receptor functions. Its mechanism of action is believed to involve modulation of receptor activity, potentially influencing cellular signaling cascades. Researchers are exploring its applications in building disease models and understanding fundamental neurochemical processes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Please Note: The biological activities and mechanisms mentioned are hypothetical examples. The specific properties, applications, and mechanism of action for "this compound" are not established in available scientific literature. You must verify all information through primary literature and experimental validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO5 B020900 Peyonine CAS No. 19717-25-0

Properties

CAS No.

19717-25-0

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19)

InChI Key

DDYNENGLSGKEPO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O

melting_point

132.0 °C

Other CAS No.

19717-25-0

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications of Peyonine

1. Pharmacological Treatments

This compound is primarily explored within the framework of pharmacological treatments for PD. The following are notable applications:

  • Collagenase Clostridium histolyticum (CCH) : This enzyme is used for intralesional injections to dissolve collagen in plaques. Studies have shown it can significantly reduce penile curvature and improve erectile function . The efficacy of CCH has been supported by various clinical trials, demonstrating patient satisfaction rates between 50% and 67% one year post-treatment .
  • Combination Therapies : Research indicates that combining CCH with other modalities, such as vacuum erection devices (VED) or penile traction therapy (PTT), enhances treatment outcomes. For instance, a study showed that patients receiving CCH alongside PTT experienced a 49% reduction in curvature compared to a 31% reduction with CCH alone .
  • Antioxidant Therapy : Oxidative stress plays a significant role in PD pathogenesis. Antioxidants may mitigate oxidative damage and fibrosis associated with PD. Substances like pentoxifylline have shown promise in reducing plaque formation and improving erectile function .

2. Clinical Case Studies

Several case studies highlight the effectiveness of various treatment protocols involving this compound-related compounds:

  • Clinical Trial on AA4500 : A phase 3b study evaluated AA4500 (CCH) combined with VED in men with PD. The trial aimed to assess safety and efficacy over multiple treatment cycles, indicating positive outcomes regarding curvature improvement .
  • Multimodal Treatment Approaches : A study comparing oral pentoxifylline alone versus intralesional verapamil injections revealed that combining both therapies yielded the best results, with significant reductions in penile curvature and improvements in erectile function scores .

Biochemical Mechanisms

Understanding the biochemical pathways involved in PD can elucidate how this compound and its related therapies exert their effects:

  • Role of TGF-β1 : Transforming growth factor-beta 1 (TGF-β1) is implicated in fibrosis development within PD plaques. Therapies targeting this pathway may help reduce collagen deposition and promote normal healing processes .
  • Oxidative Stress Pathways : Reactive oxygen species (ROS) are known to exacerbate inflammation and fibrosis. Antioxidants can scavenge these species, potentially reversing or preventing disease progression .

Data Table: Summary of Treatment Modalities for Peyronie's Disease

Treatment ModalityMechanism of ActionEfficacy EvidenceNotes
Collagenase Clostridium histolyticumDissolves collagen in plaques50%-67% patient satisfaction post-treatmentRequires multiple injections
Vacuum Erection Device (VED)Mechanical stretching of penile tissueImproves curvature when combined with CCHPatient compliance is crucial
PentoxifyllineAntioxidant and anti-fibroticReduces curvature by up to 50%Used alone or with other therapies
Intralesional VerapamilCalcium channel blockerModerate efficacy reportedOften used in combination therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

Peyonine belongs to a broader class of phenethylamine-derived alkaloids but exhibits unique structural and functional traits. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Class Natural Source Key Functional Groups Pharmacological Activity Solubility Trends
This compound β-Phenethylpyrrole L. williamsii, L. schottii Pyrrole, phenethyl Not reported Polar/non-polar fractions
Mescaline β-Phenylethylamine L. williamsii Primary amine, methoxy groups Hallucinogenic (5-HT2A agonist) Polar solvents
Hordenine Phenethylamine derivative L. williamsii, barley Tertiary amine Stimulant (TAAR1 agonist) Polar solvents
Anhalonidine Tetrahydroisoquinoline L. williamsii Isoquinoline ring Mild psychoactive Moderate polarity
Peyophorine Uncharacterized alkaloid L. schottii Unknown Unknown Enriched in non-polar fractions

Key Findings

Structural Divergence: this compound’s pyrrole ring distinguishes it from mescaline’s linear phenethylamine backbone and anhalonidine’s isoquinoline system . This structural variation likely alters receptor affinity and metabolic stability. Unlike hordenine, which retains a simple amine group, this compound’s heterocyclic pyrrole may reduce bioavailability due to increased hydrophobicity .

Pharmacological Gaps: While mescaline and hordenine have well-documented activities (e.g., serotonin receptor agonism, adrenergic effects), this compound’s bioactivity remains unexplored .

Natural Distribution :

  • This compound occurs in both L. williamsii and L. schottii, whereas mescaline is exclusive to L. williamsii . This indicates species-specific biosynthetic pathways for phenethylamine derivatives.

Synthetic Accessibility :

  • This compound’s synthesis involves pyrrole ring formation via cyclization of mescaline precursors, a process distinct from the straightforward extraction of mescaline .

Critical Analysis of Evidence

  • These discrepancies highlight the need for targeted pharmacological studies.
  • Data Limitations : Quantitative structure-activity relationship (QSAR) data and pharmacokinetic profiles for this compound are absent, unlike mescaline and hordenine .

Q & A

Q. What are the established protocols for synthesizing Peyonine with high purity, and how can researchers optimize yield while minimizing impurities?

To synthesize this compound, follow a stepwise approach:

  • Step 1 : Begin with precursor selection and reaction conditions (e.g., solvent, temperature, catalysts) based on peer-reviewed protocols .
  • Step 2 : Use column chromatography or HPLC for purification, ensuring purity ≥95% via NMR and mass spectrometry .
  • Step 3 : Optimize yield by adjusting stoichiometric ratios and reaction time. Document deviations from published methods to troubleshoot impurities .
  • Validation : Compare spectral data (e.g., IR, UV-Vis) with existing literature to confirm structural integrity .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions (pH, temperature, light)?

Adopt a factorial design:

  • Variables : Test pH (2–12), temperature (4–60°C), and light exposure (UV vs. dark) .
  • Metrics : Measure degradation via HPLC at timed intervals. Calculate half-life (t½) using first-order kinetics .
  • Controls : Include inert conditions (e.g., nitrogen atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What methodologies are recommended for characterizing this compound’s physicochemical properties (solubility, partition coefficient)?

  • Solubility : Use shake-flask method in buffers (e.g., phosphate, acetate) and organic solvents. Validate with UV spectrophotometry .
  • LogP : Determine octanol-water partition coefficient via HPLC retention time correlation .
  • Thermal Analysis : Employ DSC/TGA to identify melting points and thermal degradation profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different in vitro models?

  • Hypothesis Testing : Replicate studies under standardized conditions (e.g., cell line, incubation time, dosage) to isolate confounding variables .
  • Data Triangulation : Cross-reference results with orthogonal assays (e.g., enzymatic vs. cell-based assays) .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., dose-dependent vs. cell-type-specific effects) .

Q. What strategies are effective for integrating computational modeling (e.g., molecular docking) with experimental data to study this compound’s mechanism of action?

  • Step 1 : Perform homology modeling to predict this compound’s target protein structure .
  • Step 2 : Validate docking results with mutagenesis studies or competitive binding assays .
  • Step 3 : Use MD simulations to assess binding stability under physiological conditions .
  • Limitations : Address force field inaccuracies by calibrating models with experimental ΔG values .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity and metabolite profiles in vivo?

  • Animal Models : Use species-matched cohorts (e.g., rodents vs. non-human primates) with staggered dosing .
  • Sampling : Collect plasma/tissue at multiple timepoints for LC-MS/MS metabolite identification .
  • Statistical Power : Calculate sample size using preliminary data to ensure significance (α=0.05, β=0.2) .
  • Ethics : Adhere to IACUC guidelines for humane endpoints and euthanasia criteria .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test or robust regression to minimize false positives .
  • Reproducibility : Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s therapeutic potential?

  • Feasible : Ensure access to analytical tools (e.g., CRISPR for target validation) .
  • Novel : Identify gaps (e.g., unexplored signaling pathways) via systematic reviews .
  • Ethical : Justify animal use with ARRIVE 2.0 guidelines .
  • Relevant : Align with NIH priorities (e.g., antimicrobial resistance) .

Handling Contradictory Data

Q. What steps should be taken when this compound’s pharmacokinetic data conflicts between preclinical species and humans?

  • Mechanistic Modeling : Use PBPK models to extrapolate interspecies differences in absorption/metabolism .
  • In Vitro-In Vivo Correlation (IVIVC) : Compare hepatocyte clearance rates with clinical AUC data .
  • Publication : Disclose limitations in discussion sections to guide future studies .

Q. How can researchers employ Bayesian inference to reconcile conflicting results in this compound’s efficacy studies?

  • Prior Probability : Incorporate historical data (e.g., similar compounds’ IC50) into analysis .
  • Posterior Distribution : Update beliefs using Markov Chain Monte Carlo (MCMC) simulations .
  • Sensitivity Analysis : Test robustness by varying prior assumptions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.